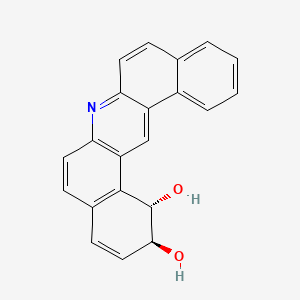
CM SEPHAROSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM Sepharose is a type of ion exchange chromatography resin widely used in biochemical and industrial applications. It is composed of a cross-linked agarose matrix with carboxymethyl functional groups, which serve as weak cation exchangers. This compound is particularly valued for its high capacity and excellent flow properties, making it ideal for the separation and purification of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
CM Sepharose is synthesized by attaching carboxymethyl groups to a cross-linked agarose matrix. The agarose is first activated, typically by reacting with epichlorohydrin, to introduce reactive groups. These groups are then reacted with sodium chloroacetate to form the carboxymethyl groups. The reaction conditions usually involve maintaining a controlled pH and temperature to ensure efficient coupling .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the agarose matrix is cross-linked and functionalized in a controlled environment. The process involves multiple steps, including activation, coupling, and washing to remove unreacted reagents. The final product is then suspended in a suitable storage solution, often 20% ethanol, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CM Sepharose primarily undergoes ion exchange reactions due to its carboxymethyl functional groups. These reactions involve the reversible adsorption of cations from a solution onto the resin. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal operating conditions .
Common Reagents and Conditions
The ion exchange process with this compound is influenced by the pH and ionic strength of the buffer used. Common reagents include acetate, citrate, and phosphate buffers. The optimal pH range for ion exchange is typically between 4 and 13, depending on the specific application .
Major Products Formed
The major products formed during ion exchange are the purified biomolecules that are separated from the mixture. These can include proteins, nucleic acids, and other charged biomolecules .
Scientific Research Applications
CM Sepharose is extensively used in various scientific research applications, including:
Protein Purification: It is widely used for the purification of proteins in both research and industrial settings due to its high binding capacity and selectivity
Biopharmaceutical Production: This compound is employed in the downstream processing of biopharmaceuticals, including monoclonal antibodies and vaccines
Enzyme Isolation: The resin is used to isolate and purify enzymes from complex mixtures, facilitating biochemical studies and industrial enzyme production
Nucleic Acid Purification: It is also used for the purification of nucleic acids, including DNA and RNA, in molecular biology research
Mechanism of Action
The mechanism of action of CM Sepharose involves ion exchange chromatography. The carboxymethyl groups on the agarose matrix act as weak cation exchangers, binding positively charged ions (cations) from the solution. The binding capacity and selectivity are influenced by the pH and ionic strength of the buffer. The bound cations can be eluted by increasing the ionic strength or changing the pH of the buffer .
Comparison with Similar Compounds
Similar Compounds
DEAE Sepharose: A weak anion exchanger with diethylaminoethyl functional groups.
Q Sepharose: A strong anion exchanger with quaternary ammonium functional groups.
SP Sepharose: A strong cation exchanger with sulphopropyl functional groups
Uniqueness
CM Sepharose is unique due to its weak cation exchange properties, which provide a different selectivity compared to strong cation exchangers like SP Sepharose. This makes it suitable for applications where mild conditions are required to preserve the integrity of sensitive biomolecules .
Properties
CAS No. |
102899-98-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




